molecular formula C17H12ClNO2S2 B397466 (5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B397466
M. Wt: 361.9g/mol
InChI Key: NTHSOWKVBRZUIB-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of thiazolidinones, which are characterized by a thiazolidine ring fused with other functional groups. The presence of a benzylidene group and a chloro-hydroxybenzylidene moiety adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with thiosemicarbazide to form the intermediate Schiff base. This intermediate is then cyclized with benzyl isothiocyanate to yield the desired thiazolidinone compound. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the carbonyl group or the thiazolidinone ring, leading to different reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Various substituted thiazolidinone derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential bioactivity. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and its ability to interact with biological targets, such as enzymes and receptors.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in preclinical and clinical settings.

Industry

In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes. It can be used as a precursor for the synthesis of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, leading to cell death. Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(5-chloro-2-hydroxybenzylidene)rhodanine: This compound shares a similar structure but lacks the benzyl group. It has been studied for its antimicrobial and anticancer properties.

    (E)-N’-(5-chloro-2-hydroxybenzylidene)nicotinohydrazide: This compound also contains the 5-chloro-2-hydroxybenzylidene moiety and has shown biological activity, including antitubercular properties.

Uniqueness

The presence of both the benzyl and thioxo groups in (5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one distinguishes it from similar compounds

Properties

Molecular Formula

C17H12ClNO2S2

Molecular Weight

361.9g/mol

IUPAC Name

(5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12ClNO2S2/c18-13-6-7-14(20)12(8-13)9-15-16(21)19(17(22)23-15)10-11-4-2-1-3-5-11/h1-9,20H,10H2/b15-9+

InChI Key

NTHSOWKVBRZUIB-OQLLNIDSSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=S

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)O)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=S

Origin of Product

United States

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